REACTION_CXSMILES
|
O=[CH:2][C:3](=[CH2:5])[CH3:4].N.[N:7]1C=C(C)[CH:10]=[C:9](C)[C:8]=1[CH3:15]>C(C(C)=O)C>[CH2:9]([C:8]1[CH:15]=[CH:5][C:3]([CH3:4])=[CH:2][N:7]=1)[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C(=CC(=C1)C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst of the present invention is packed in a reactor
|
Type
|
TEMPERATURE
|
Details
|
heated to a reaction temperature
|
Type
|
CUSTOM
|
Details
|
the gas phase catalytic reaction
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the suitable reaction temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |